(R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine

Description

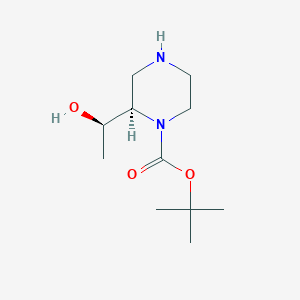

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-[(1R)-1-hydroxyethyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-8(14)9-7-12-5-6-13(9)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGOFQGBDCLROP-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CNCCN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1CNCCN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Stereoselective Synthetic Methodologies for R 1 Boc 2 R 1 Hydroxyethyl Piperazine and Enantiopure Analogues

Asymmetric Synthesis Approaches to Chiral Piperazine (B1678402) Ring Systems

The construction of chiral piperazine rings requires precise control over stereochemistry. Methodologies for achieving this are broadly categorized into chiral pool strategies, which utilize existing chiral molecules, and asymmetric catalytic methods, which generate chirality using chiral catalysts. rsc.org

Chiral Pool Strategies for Piperazine Construction

Chiral pool synthesis is a highly effective approach that leverages the inherent chirality of readily available natural products to construct complex chiral molecules. mdpi.com This strategy is one of the most reliable methods for establishing key stereocenters in optically active compounds. mdpi.com

Naturally occurring α-amino acids are among the most valuable chiral precursors due to their availability in enantiomerically pure forms and the presence of versatile functional groups. mdpi.comresearchgate.net Synthetic routes starting from α-amino acids have been developed to produce orthogonally protected, enantiomerically pure 2-substituted piperazines in a few steps. rsc.org

One common strategy involves converting an N-protected amino acid into a corresponding N-protected β-amino alcohol, which can then be transformed into a diamine precursor suitable for cyclization. researchgate.netrsc.org For example, a scalable synthesis of orthogonally protected 2-substituted chiral piperazines has been described starting from α-amino acids. rsc.org A key step in this process is an aza-Michael addition involving a chiral 1,2-diamine and a vinyl diphenyl sulfonium (B1226848) salt. rsc.org Another efficient one-pot procedure utilizes an Ugi four-component reaction followed by Boc-deprotection, intramolecular cyclization, and final reduction to yield 3-substituted piperazines from N-protected amino acids. rsc.org

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary can be removed and potentially recovered for reuse. wikipedia.org This method is well-established for creating chiral molecules with a high degree of stereoselectivity and reliability. researchgate.net

In piperazine synthesis, chiral auxiliaries derived from amino acids, such as (R)-(–)-phenylglycinol, have been successfully employed. nih.govrsc.org For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine was achieved using R-(–)-phenylglycinol as a chiral auxiliary in a multi-step sequence that proceeded via a protected 2-oxopiperazine intermediate. nih.govrsc.org The auxiliary guides the diastereoselective methylation of the piperazinone ring, which after further transformations, yields the final chiral piperazine. nih.govrsc.org Evans' oxazolidinone auxiliaries are also widely used in asymmetric synthesis to set stereocenters with high enantiopurity, a strategy applicable to the synthesis of precursors for chiral piperazines. wikipedia.orgresearchgate.net

| Chiral Auxiliary Example | Application in Piperazine Synthesis | Reference |

| (R)-(–)-Phenylglycinol | Asymmetric synthesis of (R)-(+)-2-methylpiperazine via a diastereoselective methylation of a 2-oxopiperazine intermediate. | nih.govrsc.org |

| Evans' Oxazolidinones | General use in asymmetric alkylation and aldol (B89426) reactions to create chiral centers that can be incorporated into piperazine precursors. | wikipedia.org |

Asymmetric Catalytic Methods

Asymmetric catalysis offers an efficient alternative to chiral pool and auxiliary-based methods, creating chirality through the use of small amounts of a chiral catalyst. This approach is highly atom-economical and is a central focus of modern synthetic chemistry. rsc.org

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules. In the context of piperazines, this method typically involves the enantioselective reduction of unsaturated precursors like pyrazines or pyrazin-2-ols. dicp.ac.cnrsc.org

A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to provide chiral piperazin-2-ones with high yields and enantioselectivities (up to 90% ee). dicp.ac.cnrsc.orgrsc.org These piperazin-2-one (B30754) products can be subsequently reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cnrsc.org Similarly, iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides is a facile method for producing a wide range of chiral piperazines, including 3-substituted and 2,3-disubstituted variants, with excellent enantioselectivity (up to 96% ee). acs.orgresearchgate.net

| Catalytic System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Palladium Catalyst | 5,6-disubstituted pyrazin-2-ols | Chiral piperazin-2-ones | 84–90% | dicp.ac.cnrsc.org |

| Iridium Catalyst with JosiPhos-type ligand | Activated 3-substituted pyrazinium salts | Chiral 3-substituted piperazines | up to 96% | acs.orgresearchgate.net |

Beyond hydrogenation, a variety of other transition metal-catalyzed reactions have been developed for the asymmetric synthesis of the piperazine core. These methods often involve the formation of one or more carbon-nitrogen bonds to construct the heterocyclic ring.

Palladium-catalyzed reactions are particularly versatile. One such method is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones, which allows for the synthesis of highly enantioenriched α-tertiary piperazin-2-ones. nih.govnih.gov These intermediates can be reduced to valuable gem-disubstituted piperazines. nih.gov Another palladium-catalyzed approach involves the modular synthesis of substituted piperazines from propargyl carbonates and various diamine components, proceeding with high stereo- and regiochemical control. acs.org

Iridium catalysts have also been employed in novel transformations. For example, a straightforward catalytic method for synthesizing complex C-substituted piperazines is based on the head-to-head [3+3] cycloaddition of imines, catalyzed by a bench-stable iridium complex. nih.gov This atom-economic process selectively forms a single diastereoisomer under mild conditions. nih.gov Furthermore, iridium and rhodium complexes have been shown to catalyze efficient enantioselective reductive amination and amidation cascade reactions to form chiral piperazinones. researchgate.net

Organocatalysis in Piperazine Derivative Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative for constructing chiral molecules. nih.gov In the context of piperazine synthesis, organocatalytic approaches often leverage the formation of transient chiral intermediates to guide the stereochemical outcome of a reaction. For instance, photoredox catalysis using organic dyes can facilitate the C–H functionalization of piperazines. mdpi.com This method can involve the decarboxylative cyclization of amino-acid-derived diamines with aldehydes to create diverse C2-substituted piperazines. mdpi.com The use of an organic photocatalyst, such as carbazolyl dicyanobenzene (4CzIPN), can generate an α-aminyl radical which then cyclizes with an intermediate imine, offering a green and sustainable route that avoids toxic reagents like tin. mdpi.com

Furthermore, bifunctional organocatalysts, which possess both a Brønsted base and a hydrogen-bond donor moiety, are effective in promoting asymmetric reactions. These catalysts can activate pronucleophiles and electrophiles simultaneously, creating a highly organized transition state that dictates the stereoselectivity. While direct application to the specific target molecule is still an area of development, the principles of organocatalysis have been successfully applied to the synthesis of related chiral heterocycles, demonstrating the potential of this strategy for producing enantiopure piperazine derivatives. organic-chemistry.orgnih.gov

Asymmetric Lithiation-Trapping Strategies for α-Substituted Piperazines

A highly effective method for the direct and stereoselective functionalization of the piperazine ring is the asymmetric lithiation–trapping of N-Boc protected piperazines. acs.orgnih.gov This strategy involves the deprotonation of an α-carbon next to a nitrogen atom using a strong base, typically sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral ligand. whiterose.ac.uk The resulting lithiated intermediate is then "trapped" by an electrophile to introduce a substituent at the C2 position with high stereocontrol. whiterose.ac.uk The chiral diamine (-)-sparteine (B7772259) and its synthetic surrogates are commonly used ligands that complex with s-BuLi to create a chiral basic agent, which then selectively removes one of two enantiotopic protons. mdpi.comacs.org

This approach provides direct access to enantiopure α-substituted piperazines from the intact piperazine ring, avoiding lengthy de novo synthesis. acs.orgbeilstein-journals.org A detailed mechanistic study, including in situ IR spectroscopy, has been crucial for optimizing this methodology. acs.orgnih.gov

Optimization of Lithiation Conditions and Electrophile Reactivity

The success of the asymmetric lithiation-trapping strategy is highly dependent on carefully optimized reaction conditions. Key parameters include the choice of solvent, temperature, lithiation time, and the nature of both the chiral ligand and the electrophile. acs.org Mechanistic studies have revealed that the electrophile and the distal N-substituent are surprisingly critical factors influencing both the yield and the enantioselectivity of the reaction. acs.orgnih.gov

In situ IR spectroscopic monitoring has been instrumental in determining optimal lithiation times and understanding the stability of the lithiated intermediates. acs.orgresearchgate.net For instance, lithiation of N-Boc-N'-benzyl piperazine can be achieved at -30 °C in THF without the need for a diamine ligand, which is advantageous for process chemistry. beilstein-journals.orgresearchgate.net However, for asymmetric variants, the cryogenic temperature of -78 °C is often required. mdpi.com Recent protocols have demonstrated that asymmetric lithiation can be successfully performed at higher temperatures, such as -50 °C, for very short durations (e.g., 3 minutes), which can mitigate some of the challenges associated with extremely low temperatures. mdpi.com

The reactivity of the electrophile also plays a crucial role. Slow-reacting electrophiles can lead to side reactions, such as ring fragmentation of the lithiated piperazine intermediate. acs.orgwhiterose.ac.uk

| Electrophile | N-Protecting Group | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Allyl bromide | (R)-α-methylbenzyl | 80 | 95:5 | acs.org |

| Benzoyl chloride | (R)-α-methylbenzyl | 75 | 95:5 | acs.org |

| Methyl iodide | N'-benzyl | 48 | 87:13 (er) | beilstein-journals.org |

| TMSCl | N'-benzyl | 83 | N/A (racemic) | beilstein-journals.org |

Influence of Distal N-Substituents on Enantioselectivity

The substituent on the distal nitrogen atom (N4) of the piperazine ring has a profound effect on the stereochemical outcome of the asymmetric lithiation-trapping reaction. acs.orgnih.gov This substituent can influence the conformation of the piperazine ring and the aggregation state of the lithiated intermediate, thereby directing the approach of the electrophile.

Studies have shown that sterically hindered N-alkyl groups can minimize undesirable side reactions, such as ring fragmentation. acs.orgnih.gov For example, when using N-Boc-N'-methyl piperazine, fragmentation can be a significant issue with certain electrophiles. In contrast, larger protecting groups like N-benzyl or N-cumyl suppress this fragmentation. Furthermore, employing a stereogenic and bulky group, such as an α-methylbenzyl group, on the distal nitrogen can act as a chiral auxiliary, further enhancing diastereoselectivity. mdpi.comacs.org This strategy has proven effective in synthesizing a range of α-substituted piperazines as single stereoisomers. acs.org

"Diamine Switch" Strategy for Enhanced Stereocontrol

For certain electrophiles, particularly those that are less reactive, achieving high enantioselectivity can be challenging. To address this, a novel "diamine switch" strategy has been developed. acs.orgnih.gov This approach involves performing the initial asymmetric deprotonation with a bulky chiral diamine (like a sparteine (B1682161) surrogate) to establish the stereocenter of the lithiated intermediate. Subsequently, a smaller, achiral diamine such as N,N,N',N'-tetramethylethylenediamine (TMEDA) is added. beilstein-journals.org

Diastereoselective Alkylation and Cyclization Approaches

Beyond direct C-H functionalization, diastereoselective alkylation and cyclization methods provide powerful routes to enantiopure piperazines. These strategies often begin with readily available chiral starting materials, such as α-amino acids, and build the piperazine ring in a stepwise fashion, controlling stereochemistry along the way. beilstein-journals.orgresearchgate.net

One such approach involves an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium salt. This key transformation constructs the piperazine ring and has been successfully applied to multigram-scale synthesis. researchgate.net Another powerful method is the manganese-mediated reductive cyclization of bis-imines, which are formed by condensing a diamine with a carbonyl compound. nih.govacs.orgfigshare.com This carbon-carbon bond-forming reaction sets two stereocenters simultaneously, often with a high preference for the trans diastereomer. acs.org The proposed mechanism involves a six-membered transition state where the imine substituents orient themselves in equatorial positions to minimize steric hindrance, leading to the observed diastereocontrol. acs.org

Catalytic reductive cyclization of dioximes has also been shown to produce piperazines with a high preference for cis isomers. mdpi.com These methods highlight the versatility of cyclization strategies in accessing diverse and complex piperazine structures with excellent stereochemical control.

| Method | Key Reagents | Typical Diastereoselectivity | Reference |

|---|---|---|---|

| Manganese-Mediated Reductive Cyclization | Mn(0), Brønsted acid | High (trans) | acs.org |

| Catalytic Reductive Cyclization of Dioximes | Raney Nickel, H₂ | High (cis) | mdpi.com |

| Iridium-Catalyzed [3+3] Cycloaddition | [IrCl(cod)(PPh₃)] | Excellent (single diastereomer) | acs.org |

Total and Formal Synthesis Routes for (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine

While general methods for chiral piperazine synthesis are well-established, specific routes to this compound are less commonly detailed in the literature. However, its synthesis can be envisioned through the application of the aforementioned stereoselective methodologies or by adapting routes used for structurally similar analogues.

A plausible synthetic pathway could start from a precursor such as (R)-N-Boc-piperazine-2-carboxylic acid methyl ester. The reduction of the ester group would yield (R)-1-N-Boc-2-(hydroxymethyl)piperazine. chemicalbook.com For example, a similar transformation has been achieved using lithium aluminum hydride in THF at low temperatures. chemicalbook.com The resulting primary alcohol could then be oxidized to the corresponding aldehyde. Subsequent nucleophilic addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to this aldehyde would generate a racemic mixture of the secondary alcohol. A final separation step, such as chiral chromatography, would be required to isolate the desired (R,R)-diastereomer.

Alternatively, a more direct and stereocontrolled approach would involve the asymmetric lithiation of a suitable N-Boc-N'-protected piperazine, followed by trapping with acetaldehyde. This would directly install the 1-hydroxyethyl side chain. The stereochemical outcome of the addition to the aldehyde would need to be controlled, potentially through substrate control or the use of a chiral reagent, to favor the formation of the desired (R,R) product. The development of such a direct route remains a valuable objective for the efficient and scalable synthesis of this specific compound.

Multi-Step Linear Synthesis Pathways

Linear synthesis, which involves a sequential series of reactions, is a common approach for constructing complex molecules like chiral piperazines. These pathways often begin with readily available chiral starting materials, such as α-amino acids, to introduce the desired stereochemistry early in the sequence. A typical linear synthesis for a 2-substituted chiral piperazine may involve four key steps starting from an α-amino acid. rsc.org

One documented multi-step synthesis of a related compound, (R)-1-Boc-3-hydroxymethyl piperazine, starts from ethylenediamine (B42938) and (S)-glycidol. These precursors undergo a ring closure reaction to form (R)-2-hydroxymethyl piperazine. This intermediate is then subjected to a double Boc protection, followed by selective hydrolysis to yield the final product. google.com Another approach for a similar structure involves the reduction of a piperazine-1,2-dicarboxylate derivative using a reducing agent like lithium aluminum hydride. chemicalbook.com

Convergent Synthetic Strategies

For the synthesis of substituted piperazines, convergent strategies can involve the coupling of two key building blocks. For example, a novel two-step preparation of a tetrahydropyrazine, followed by chiral hydrogenation and deprotection, was developed as a short, alternative synthesis for a piperazine intermediate used in an HIV protease inhibitor. organic-chemistry.org Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi four-component reaction (U-4CR), are particularly well-suited for the rapid assembly of piperazine scaffolds in a convergent manner. organic-chemistry.org This strategy allows for the combination of an amine, an aldehyde, a carboxylic acid, and an isocyanide to quickly build molecular complexity. organic-chemistry.org

Efficiency and Scalability Considerations in Laboratory and Pilot-Scale Synthesis

The transition from laboratory-scale synthesis to pilot-plant and industrial production presents several challenges, including reaction efficiency, cost of starting materials, safety, and environmental impact. chemicalbook.com For the synthesis of chiral piperazines, scalability requires the use of robust and high-yielding reactions.

A practical and scalable four-step synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines has been developed starting from α-amino acids. rsc.org This method has been validated on a multigram scale, demonstrating its potential for larger-scale production. rsc.org Key considerations for scalability include the use of readily available and inexpensive starting materials, minimizing the number of synthetic steps, and avoiding hazardous reagents or reaction conditions. chemicalbook.commdpi.com For instance, a synthesis method for 1-Boc-piperazine was developed using diethylamine (B46881) as a starting material, which resulted in yields exceeding 93.5% and was deemed suitable for industrial applications due to its efficiency and reduced environmental impact. chemicalbook.com

Flow chemistry, sometimes combined with microwave assistance, is also being explored to improve the efficiency and scalability of piperazine synthesis. mdpi.com This approach can offer better control over reaction parameters, leading to higher yields and purity while minimizing waste. nsf.gov

Specific Reaction Types and Reagents Utilized in Boc-Protected Piperazine Synthesis

The synthesis of Boc-protected piperazines relies on a variety of key chemical transformations. These include methods for forming the piperazine ring itself, as well as the crucial steps of introducing and removing the tert-butoxycarbonyl (Boc) protecting group.

Reductive Amination Strategies

Reductive amination is a cornerstone reaction for the formation of C-N bonds and is widely used in the synthesis of N-alkylated piperazines. mdpi.comthieme-connect.com This reaction typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. thieme-connect.com Common reducing agents include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. nih.govthieme-connect.com

In the context of piperazine synthesis, reductive amination can be used to introduce substituents onto the piperazine nitrogen atoms. For example, a benzylpiperazine was prepared directly from the corresponding benzaldehyde (B42025) and piperazine using continuous-flow hydrogenation, a protecting-group-free and environmentally friendly approach. thieme-connect.com Reductive amination has also been employed in the synthesis of various piperazine-containing drugs, using aldehydes and sodium triacetoxyborohydride. mdpi.comnih.gov Intramolecular reductive amination can also be utilized for the preparation of the piperazine ring itself. researchgate.net

Interactive Data Table: Reductive Amination in Piperazine Synthesis

| Reactants | Reducing Agent | Key Feature | Reference |

|---|---|---|---|

| Benzaldehyde, Piperazine | H2 (Continuous Flow) | Protecting-group-free, scalable | thieme-connect.com |

| Aldehyde, N-Boc-piperazine | Not specified | Used in synthesis of Venetoclax | mdpi.com |

| Ketone, Protected piperazine | Sodium triacetoxyborohydride | Iterative use for polyamine synthesis | nih.gov |

| β-keto ester | Ammonium acetate, Sodium cyanoborohydride | Formation of a 1,4-diamine intermediate for piperazine ring synthesis | nih.gov |

Cyclization Reactions for Piperazine Ring Closure

The formation of the piperazine ring is a critical step in the synthesis of these heterocycles. Various cyclization strategies have been developed to achieve this. One method involves the catalytic reductive cyclization of dioximes, which can be formed from the double Michael addition of nitrosoalkenes to primary amines. nih.govresearchgate.net This approach allows for the conversion of a primary amino group into a piperazine ring. nih.govresearchgate.net

Another strategy is the palladium-catalyzed cyclization of a propargyl unit with a diamine component, which can produce highly substituted piperazines with good regio- and stereochemical control. organic-chemistry.org A one-pot, three-component synthesis has been reported involving the ring-opening of N-activated aziridines by anilines, followed by a palladium-catalyzed annulation with propargyl carbonates to yield highly substituted piperazines with excellent stereoselectivity. acs.org Additionally, intramolecular hydroamination has been utilized as a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org

Boc-Protection and Deprotection Methodologies

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. jk-sci.comtotal-synthesis.com

Boc-Protection: The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com The reaction involves the nucleophilic attack of the amine on the Boc anhydride. total-synthesis.com This can be performed with or without a base, such as triethylamine, and in various solvents like tetrahydrofuran (B95107) (THF). jk-sci.com In some cases, the reaction can be carried out under solvent-free conditions. jk-sci.com For piperazine, which has two secondary amine groups, selective mono-Boc protection is often desired. This can be achieved by reacting piperazine with acetic acid to form a salt, followed by acylation with di-tert-butyl dicarbonate. chemicalbook.com

Boc-Deprotection: The Boc group is typically removed under acidic conditions. total-synthesis.com A common reagent for this is trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). jk-sci.com The mechanism involves protonation of the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and a carbamic acid, which then decarboxylates to release the free amine. jk-sci.comtotal-synthesis.com Other acidic conditions, such as hydrochloric acid, can also be used for deprotection. jgtps.com Selective deprotection is also possible; for instance, secondary N-Boc groups can be cleaved in the presence of primary N-Boc groups using zinc bromide in dichloromethane. jk-sci.com

Interactive Data Table: Boc-Protection and Deprotection Reagents

| Process | Common Reagents | Key Features | Reference |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine, THF | Widely used, can be done solvent-free | jk-sci.com |

| Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | Mild acidic conditions, forms gaseous byproducts | jk-sci.comtotal-synthesis.com |

| Deprotection | Hydrochloric Acid (HCl) | Commonly used strong acid | jgtps.com |

| Selective Deprotection | Zinc Bromide (ZnBr₂) in DCM | Cleaves secondary N-Boc in the presence of primary N-Boc | jk-sci.com |

Hydroxymethyl/Hydroxyethyl (B10761427) Introduction and Interconversion Reactions

The introduction of hydroxyl-bearing alkyl groups at the C2 position of the piperazine core is a key step in the synthesis of many complex pharmaceutical intermediates. The synthesis of the precursor, (R)-1-Boc-2-(hydroxymethyl)piperazine, is well-established and serves as a crucial starting point for accessing the target hydroxyethyl analogue.

A common and efficient route to (R)-1-Boc-2-(hydroxymethyl)piperazine begins with the corresponding N-Boc-piperazine-2-carboxylic acid methyl ester. The ester is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF). The reaction is typically initiated at low temperatures (e.g., -40°C) and allowed to warm to room temperature to ensure complete conversion. This method provides the desired primary alcohol in high yield. chemicalbook.com

Interconversion from the hydroxymethyl group to the desired 1-hydroxyethyl side chain is a critical transformation that establishes the second stereocenter. This is typically achieved through a two-step oxidation-alkylation sequence. First, the primary alcohol of (R)-1-Boc-2-(hydroxymethyl)piperazine is carefully oxidized to the corresponding aldehyde, (R)-1-Boc-piperazine-2-carbaldehyde. A variety of mild oxidation protocols can be employed for this step to prevent overoxidation to the carboxylic acid, such as those using Dess-Martin periodinane (DMP) or a Swern oxidation.

Following the oxidation, the crucial C-C bond is formed via the stereoselective addition of a methyl nucleophile to the aldehyde. A methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) is commonly used. masterorganicchemistry.com The stereochemical outcome of this addition is highly dependent on the reaction conditions and the inherent facial bias of the chiral aldehyde. The bulky Boc protecting group at the N1 position can influence the trajectory of the incoming nucleophile, often leading to a preferred diastereomer. This sequence provides a direct pathway to diastereomerically enriched 1-Boc-2-(1-hydroxyethyl)piperazine.

| Step | Transformation | Key Reagents & Conditions | Intermediate/Product | Stereochemical Consideration |

|---|---|---|---|---|

| 1 | Oxidation | Dess-Martin Periodinane (DMP), CH₂Cl₂, rt | (R)-1-Boc-piperazine-2-carbaldehyde | Preserves stereochemistry at C2. |

| 2 | Alkylation | CH₃MgBr or CH₃Li, THF, -78°C to rt | (R)-1-Boc-2-((R/S)-1-hydroxyethyl)piperazine | Diastereoselectivity is influenced by the C2 stereocenter and N1-Boc group. |

Emerging Methodologies in Chiral Piperazine Synthesis

Beyond classical synthetic routes, emerging methodologies are expanding the toolkit for creating structurally diverse and complex chiral piperazines. These strategies offer novel approaches to overcome the challenges associated with the selective functionalization of the piperazine scaffold.

Direct functionalization of carbon-hydrogen (C-H) bonds on the piperazine ring is a highly attractive and atom-economical strategy for introducing substituents. This approach avoids the need for pre-functionalized starting materials, streamlining synthetic sequences. Significant progress has been made in this area, particularly for the α-C-H bonds adjacent to the nitrogen atoms.

One prominent strategy involves asymmetric lithiation-trapping . In this method, an N-Boc protected piperazine is treated with a strong base, such as sec-butyllithium (s-BuLi), in the presence of a chiral ligand like (-)-sparteine. This generates a configurationally defined α-lithiated intermediate, which can then be quenched with various electrophiles to yield enantiomerically enriched 2-substituted piperazines. The choice of the N'-substituent on the piperazine ring can significantly influence the diastereoselectivity of the process.

Photoredox catalysis has also emerged as a powerful tool for the C-H functionalization of piperazines under mild conditions. This approach utilizes a photocatalyst, often an iridium or ruthenium complex, that becomes a potent oxidant or reductant upon visible light irradiation. The excited photocatalyst can engage with an N-Boc piperazine to generate an α-amino radical intermediate. This radical can then be coupled with a range of reaction partners, including Michael acceptors or aryl halides, to form new C-C bonds at the C2 position.

| Methodology | Principle | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Asymmetric Lithiation | Deprotonation with a chiral base complex followed by electrophilic trapping. | s-BuLi, (-)-sparteine (or surrogate) | High enantioselectivity; direct access to C2-functionalized products. | Requires cryogenic temperatures; sensitive to functional groups. |

| Photoredox Catalysis | Generation of an α-amino radical via single-electron transfer (SET) for subsequent coupling. | Ir or Ru photocatalysts, visible light | Mild reaction conditions; high functional group tolerance. | Control of regioselectivity can be challenging in unsymmetrical piperazines. |

Fragment-assembly , or convergent synthesis, involves the coupling of pre-formed molecular fragments to rapidly construct a complex target molecule. This approach is particularly valuable for building libraries of analogues for drug discovery. A notable example in piperazine synthesis is the Stannyl Amine Protocol (SnAP) . SnAP reagents are α-stannyl amine derivatives that react with aldehydes in the presence of a copper catalyst. The reaction proceeds through the formation of an imine, followed by a radical-mediated cyclization/addition cascade to afford C2-substituted piperazines in a single step. This method is valued for its operational simplicity and tolerance of a wide range of functional groups on the aldehyde fragment.

Bioisosteric replacement is a cornerstone of medicinal chemistry, where a specific functional group or scaffold in a lead compound is replaced with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. The piperazine ring itself is often used as a bioisostere for other cyclic diamines or as a solubilizing element. blumberginstitute.orgresearchgate.net Conversely, researchers have developed a variety of bioisosteres for the piperazine scaffold to explore new chemical space and overcome liabilities associated with the piperazine core. enamine.netacs.org For instance, spirocyclic diamines have been used to replace the piperazine ring in drug candidates, leading to beneficial effects on activity and cytotoxicity. enamine.net Other examples of piperazine bioisosteres include diazepanes, bridged bicyclic amines, and various constrained diamine structures that mimic the spatial arrangement of the piperazine nitrogens while altering properties like basicity and lipophilicity. researchgate.net These principles guide the design of novel enantiopure analogues that retain the desired biological activity while possessing improved drug-like properties.

Advanced Reaction Mechanisms and Computational Investigations in Chiral Boc Protected Piperazine Chemistry

Kinetic Studies and Mechanistic Probes in Chiral Boc-Protected Piperazine (B1678402) Chemistry

The stereochemical outcome and efficiency of reactions involving chiral Boc-protected piperazines, such as (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine, are dictated by a complex interplay of kinetic and thermodynamic factors. Detailed mechanistic investigations, often combining real-time spectroscopic monitoring with computational modeling, have been crucial in elucidating the reaction pathways, identifying key intermediates, and understanding the origins of stereoselectivity. These studies provide a foundational understanding for reaction optimization and the rational design of synthetic routes.

Kinetic Monitoring of Lithiation using in situ Spectroscopy

A significant advancement in understanding the chemistry of Boc-protected piperazines has been the application of in situ infrared (IR) spectroscopy. acs.orgnih.govresearchgate.netnih.gov This technique allows for the real-time monitoring of reaction progress, providing valuable kinetic data and insights into the formation and consumption of intermediates. In the context of asymmetric lithiation, a common transformation for this class of compounds, in situ IR spectroscopy has been instrumental in determining optimal lithiation times. acs.orgnih.govresearchgate.netnih.gov

For instance, studies on N-Boc piperazine systems have demonstrated that the lithiation process, typically mediated by reagents like s-butyllithium (s-BuLi) in the presence of a chiral ligand such as (-)-sparteine (B7772259), can be precisely followed by monitoring characteristic IR absorption bands of the starting material and the lithiated intermediate. acs.orgnih.gov This has revealed that lithiation times can be surprisingly short, a critical factor in preventing side reactions and improving yields. acs.org

Table 1: Representative Data from in situ IR Spectroscopic Monitoring of N-Boc Piperazine Lithiation

| N'-Substituent | Reagent System | Temperature (°C) | Optimal Lithiation Time (min) | Observations |

| Benzyl | s-BuLi / TMEDA | -78 | 5 | Rapid formation of the lithiated species observed. |

| tert-Butyl | s-BuLi / (-)-sparteine | -78 | 10 | Complete consumption of starting material within 10 minutes. |

| Methylbenzyl | s-BuLi / (-)-sparteine | -78 | 15 | Slower lithiation compared to less hindered substituents. |

Note: This table is a representation of typical data obtained from kinetic studies on analogous N-Boc piperazine systems to illustrate the type of findings from such research.

Mechanistic Probes and the Role of the Electrophile

Mechanistic probes have been essential in dissecting the complex reaction pathways of chiral Boc-protected piperazines. A key finding from these studies is the profound and often unexpected role of the electrophile in determining both the yield and the stereoselectivity of the reaction. acs.orgnih.gov It is not merely a passive trapping agent but can actively participate in the transition state, influencing the stereochemical outcome.

Trapping experiments with a variety of electrophiles have shown that the diastereoselectivity of the substitution on the piperazine ring can vary significantly. This suggests that the mechanism is not a simple substitution of the lithium with the electrophile but likely involves a more intricate transition state assembly where the electrophile's structure and coordinating ability are crucial. acs.orgnih.gov

Identification of Side Reactions: Ring Fragmentation

Mechanistic investigations have also been critical in identifying and understanding undesired reaction pathways. One significant side reaction observed in the lithiation of N-Boc piperazines is ring fragmentation. acs.orgnih.govacs.org This process is believed to occur from the lithiated intermediate, particularly when the distal nitrogen atom can coordinate with the electrophile, facilitating a β-elimination type of ring opening. acs.orgnih.gov

Computational studies on related systems have supported this hypothesis by modeling the transition states for both the desired substitution and the fragmentation pathway. These studies indicate that the stability of the lithiated intermediate and the nature of the distal N-substituent are critical factors. Sterically hindered N-alkyl groups have been found to minimize this ring-fragmentation pathway, thereby improving the yield of the desired α-substituted product. acs.orgnih.gov

Table 2: Influence of Distal N-Substituent on the Outcome of Lithiation-Trapping Reactions

| Distal N-Substituent | Relative Rate of Lithiation | Observed Side Products | Mechanistic Implication |

| Methyl | Fast | Significant ring fragmentation | Less steric hindrance allows for facile side reactions. |

| Isopropyl | Moderate | Moderate ring fragmentation | Increased steric bulk begins to suppress fragmentation. |

| tert-Butyl | Slow | Minimal ring fragmentation | High steric hindrance disfavors the transition state leading to fragmentation. |

Note: This table summarizes general findings from mechanistic studies on analogous N-Boc piperazine systems.

Synthetic Utility and Derivatization of R 1 Boc 2 R 1 Hydroxyethyl Piperazine As a Key Chiral Building Block

Role as a Chiral Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the Boc (tert-butyloxycarbonyl) protecting group on one nitrogen and the presence of a free secondary amine and a hydroxyl group allow for sequential and regioselective modifications. This control is paramount in the multi-step synthesis of elaborate organic structures.

(R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine serves as an excellent starting material for generating a variety of multi-substituted piperazine (B1678402) derivatives. The unprotected secondary amine (at the N4 position) is a nucleophilic site readily available for reactions such as alkylation, acylation, and reductive amination. mdpi.com This allows for the introduction of a wide range of substituents.

For instance, the free amine can be reacted with various electrophiles to install desired side chains. Following this modification at N4, the Boc group at the N1 position can be removed under acidic conditions, revealing a second reactive site for further functionalization. This stepwise approach enables the synthesis of differentially substituted piperazines, which are crucial components in many pharmaceuticals. nih.gov The hydroxyethyl (B10761427) side chain can also be modified, for example, through oxidation to a ketone or conversion to other functional groups, further expanding the diversity of accessible derivatives.

This chiral building block is instrumental in constructing more complex heterocyclic systems. The inherent functionality of the molecule—the two nitrogen atoms and the hydroxyl group—can be exploited to form new rings fused to or incorporating the piperazine core. For example, the secondary amine and the hydroxyl group can participate in cyclization reactions with appropriate bifunctional reagents to create bicyclic structures. Such scaffolds are of significant interest in drug discovery as they can orient substituents in specific three-dimensional arrangements, leading to enhanced binding affinity and selectivity for biological targets. The synthesis of 1,3-oxazine-piperazine derivatives highlights a pathway where piperazine-containing phenols undergo cyclization to form new heterocyclic rings. doi.org

The utility of this compound is particularly evident in its application toward the synthesis of biologically active molecules.

NHE3 Inhibitors: The piperazine motif is a key structural element in certain inhibitors of the sodium-hydrogen exchanger 3 (NHE3). The specific stereochemistry and substitution pattern of the piperazine ring are often critical for potent inhibition. Starting from a chiral precursor like this compound ensures the correct stereochemical outcome in the final drug candidate, avoiding the need for costly and often difficult chiral separations later in the synthetic sequence.

Quinoline-8-carbonitrile Derivatives: Quinoline (B57606) derivatives are known to possess a wide range of biological activities, including antitumor effects. nih.gov The synthesis of complex quinoline-based structures can involve the coupling of a piperazine moiety to the quinoline core. Using a pre-functionalized, chiral piperazine building block allows for the efficient assembly of these target molecules. The piperazine unit can be attached to the quinoline scaffold, often through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, to generate novel derivatives for biological screening. researchgate.net

Derivatization and Functionalization Strategies

The ability to selectively modify this compound is key to its utility, particularly in medicinal chemistry for developing structure-activity relationships.

The differential protection of the two nitrogen atoms in this compound is the cornerstone of its selective functionalization.

N4 Position: The free secondary amine is the most nucleophilic site and readily undergoes reactions like N-alkylation, N-arylation, acylation, and sulfonylation. This allows for the straightforward introduction of a diverse array of substituents at this position.

N1 Position: The Boc group provides robust protection for the N1 nitrogen under a wide range of reaction conditions used to modify the N4 position. It can be cleanly removed using acids (e.g., trifluoroacetic acid or hydrochloric acid), exposing the N1 amine for subsequent reactions. This orthogonal strategy is fundamental for the synthesis of non-symmetrical piperazines.

Hydroxyethyl Group: The primary alcohol on the side chain can be selectively oxidized, etherified, or esterified, providing another handle for introducing diversity into the molecular structure.

This controlled, stepwise modification allows chemists to systematically alter different parts of the molecule to probe their influence on biological activity.

Structure-Activity Relationship (SAR) studies are crucial in drug discovery to understand how different functional groups on a molecule contribute to its biological activity and properties. This compound is an ideal scaffold for such studies. By systematically varying the substituents at the N4 and N1 positions, as well as modifying the hydroxyethyl group, medicinal chemists can generate libraries of related compounds. nih.gov

For example, a series of analogues can be synthesized where the substituent at the N4 position is varied (e.g., small alkyl groups, aromatic rings, heterocyclic systems). These compounds can then be tested in biological assays to determine which groups enhance potency, selectivity, or metabolic stability. This systematic approach, enabled by the versatile chemistry of the starting building block, is a powerful tool for optimizing lead compounds into clinical candidates. nih.gov

Data Tables

Table 1: Potential Derivatization Reactions

| Position | Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|---|

| N4 (free amine) | Alkylation | Benzyl bromide | N-Benzyl |

| N4 (free amine) | Acylation | Acetyl chloride | N-Acetyl |

| N4 (free amine) | Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl |

| N1 (after deprotection) | Arylation | 2-Chloropyrimidine | N-Pyrimidinyl |

| Hydroxyl Group | Oxidation | Dess-Martin periodinane | Ketone |

Generation of Analogues and Libraries for Chemical Biology Research

The chiral scaffold of this compound serves as a versatile starting point for the generation of diverse molecular analogues and focused libraries essential for chemical biology research. Its well-defined stereochemistry and multiple functional groups—the Boc-protected amine, the free secondary amine, and the hydroxyl group—allow for systematic and selective modifications. This strategic derivatization enables the exploration of structure-activity relationships (SAR) and the development of molecular probes to investigate biological systems.

The secondary amine of the piperazine ring can be functionalized through various reactions such as acylation, alkylation, arylation, and reductive amination. These modifications introduce a wide array of substituents, allowing for the fine-tuning of the molecule's properties. The hydroxyl group on the ethyl side chain offers another site for derivatization, including etherification, esterification, or oxidation to a ketone, further expanding the chemical space accessible from this single building block. The Boc protecting group can be readily removed under acidic conditions, revealing a primary amine that can undergo further selective chemistry. This multi-point diversity allows for the creation of libraries of compounds with varied steric and electronic properties, which are invaluable for screening against biological targets like enzymes and receptors. For instance, novel 1-(2-hydroxyethyl)piperazine derivatives have been synthesized and evaluated as potential radioprotective agents, demonstrating the utility of this core structure in developing biologically active compounds. nih.govmdpi.com

Table 1: Potential Derivatization Strategies for this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Analogue Feature |

|---|---|---|---|

| Secondary Amine (N-4) | Acylation | Acid chlorides, Anhydrides | Introduction of amide functionalities |

| Reductive Amination | Aldehydes, Ketones | Formation of N-alkyl or N-aryl derivatives | |

| Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | Introduction of aromatic systems | |

| Hydroxyl Group (-OH) | Etherification | Alkyl halides | Formation of ether derivatives |

| Esterification | Carboxylic acids, Acid chlorides | Creation of ester prodrugs or analogues | |

| Oxidation | Mild oxidizing agents | Conversion to a ketone functionality | |

| Primary Amine (N-1) | Deprotection (TFA, HCl) | Trifluoroacetic acid, Hydrochloric acid | Unmasking the amine for further coupling |

Implementation in Advanced Synthetic Methodologies

Use in Combinatorial Chemistry Libraries

The structural attributes of this compound make it an excellent building block for combinatorial chemistry. The concept of split-pool synthesis allows for the rapid generation of large collections of related but structurally distinct molecules. nih.gov The piperazine core is a common motif in medicinal chemistry, and methods for its incorporation into combinatorial libraries are well-established. For example, liquid-phase combinatorial synthesis has been successfully used to create libraries of benzylpiperazine derivatives. nih.gov

The defined stereochemistry of this compound is particularly advantageous, as it allows for the creation of libraries of stereochemically pure compounds. This is crucial for screening against biological targets, where stereoisomers often exhibit significantly different activities. The orthogonal reactivity of its functional groups (the Boc-protected amine vs. the free secondary amine) is key to its utility in library synthesis. The free secondary amine can be derivatized in the first step of a synthetic sequence. Subsequently, the Boc group can be removed to allow for a second diversification step at the other nitrogen atom. This stepwise approach enables the systematic construction of complex molecules with multiple points of diversity, all originating from a single chiral precursor.

Development of Novel Linker Systems for Conjugates (e.g., Maleimide Linkers)

In the field of bioconjugation, particularly for antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical component that influences the stability, solubility, and efficacy of the conjugate. nih.govresearchgate.net Piperazine-based motifs have been incorporated into novel linker designs to enhance aqueous solubility, a frequent challenge in drug development. nih.gov Maleimide groups are commonly used for their ability to react specifically with cysteine residues on proteins. nih.gov

Table 2: Comparison of Linker Properties

| Linker Type | Key Feature | Advantage | Potential Role of the Piperazine Scaffold |

|---|---|---|---|

| PEG-based Linker | Polyethylene glycol chain | High water solubility, non-immunogenic | Piperazine offers a more rigid, compact alternative to improve solubility. |

| Alkyl Linker | Simple hydrocarbon chain | Stable, non-cleavable | The piperazine core can be integrated to increase polarity and solubility. nih.gov |

| Piperazine-Maleimide Linker | Contains piperazine core | Significantly increased aqueous solubility | The this compound structure provides chirality and additional attachment points. |

Strategic Integration for Adjusting Physicochemical Properties of Target Molecules

The piperazine ring is a well-established pharmacophore used strategically in drug design to modulate the physicochemical properties of molecules. mdpi.com Its incorporation can significantly impact key parameters such as aqueous solubility, lipophilicity (logP), and membrane permeability, which are critical for a drug candidate's pharmacokinetic profile. The two nitrogen atoms of the piperazine ring can be protonated at physiological pH, which generally leads to increased water solubility.

Table 3: Impact of Piperazine Moiety on Physicochemical Properties

| Property | General Effect of Piperazine Introduction | Specific Contribution of this compound |

|---|---|---|

| Aqueous Solubility | Increase due to polar nitrogen atoms | Enhanced effect due to the additional hydroxyl group. frontiersin.org |

| Lipophilicity (cLogP) | Decrease, leading to a more balanced profile | The hydroxyethyl group further reduces lipophilicity. |

| Cellular Permeability | Can improve by balancing polarity and providing H-bond acceptors | The specific stereochemistry may influence interactions with membrane transporters. |

| Metabolic Stability | Can block sites of metabolism or introduce new ones | The Boc group provides a handle for prodrug strategies; the core is relatively stable. |

Advanced Analytical Techniques for Stereochemical and Structural Elucidation in Research

Spectroscopic Characterization of Piperazine (B1678402) Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis (e.g., 1H NMR, 13C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. For (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine, ¹H and ¹³C NMR are used to confirm the presence of all expected structural components and to provide insight into the stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum would be expected to show distinct signals for the protons of the Boc protecting group, the piperazine ring, and the hydroxyethyl (B10761427) side chain. While specific data for this exact compound is not widely published, data for the closely related compound (R)-1-N-Boc-2-(hydroxymethyl)piperazine shows characteristic signals that can be used for comparison. For example, the tert-butyl group of the Boc protector typically appears as a sharp singlet around 1.40 ppm. chemicalbook.com The protons on the piperazine ring would appear as a series of multiplets in the range of 2.5 to 3.8 ppm, with their specific chemical shifts and coupling constants being highly dependent on their axial or equatorial positions and their proximity to the substituents. chemicalbook.com The protons of the hydroxyethyl group would also give rise to characteristic signals, including a doublet for the methyl group and a multiplet for the methine proton, which would be coupled to each other. The hydroxyl proton would appear as a broad singlet, the position of which can vary depending on the solvent and concentration.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between coupled protons, for example, between the methine and methyl protons of the hydroxyethyl group and among the protons of the piperazine ring. An HSQC spectrum would link each proton signal to its directly attached carbon, allowing for unambiguous assignment of both the ¹H and ¹³C spectra. These 2D techniques are crucial for confirming the precise structural assignment of complex molecules like substituted piperazines. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Boc (tert-butyl) | ~1.4 | Singlet |

| Piperazine Ring CH₂ | 2.5 - 3.8 | Multiplets |

| Piperazine Ring CH | ~3.8 | Multiplet |

| CH(OH) | ~3.7 | Multiplet |

| CH₃ | ~1.1 | Doublet |

| OH | Variable | Broad Singlet |

| NH | Variable | Broad Singlet |

Infrared (IR) Spectroscopy for Functional Group Identification and Mechanistic Studies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.

The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching of the secondary amine in the piperazine ring would appear as a moderate band around 3300-3500 cm⁻¹. The C-H stretching of the aliphatic parts of the molecule (piperazine ring, ethyl group, and Boc group) would be observed as sharp peaks in the 2850-3000 cm⁻¹ region. A strong and prominent absorption band for the carbonyl (C=O) group of the Boc protector is expected around 1680-1700 cm⁻¹. The C-N stretching vibrations of the piperazine ring and the C-O stretching of the alcohol and the carbamate (B1207046) would appear in the fingerprint region (1000-1300 cm⁻¹). In situ IR spectroscopy has also been utilized to monitor reactions involving N-Boc protected piperidines, providing mechanistic insights. nih.govnih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| N-H Stretch (Amine) | 3300-3500 (moderate) |

| C-H Stretch (Aliphatic) | 2850-3000 (sharp) |

| C=O Stretch (Boc) | 1680-1700 (strong) |

| C-N Stretch | 1000-1300 |

| C-O Stretch | 1000-1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the molecular formula. For this compound (C₁₁H₂₂N₂O₃), the expected exact mass would be calculated and compared to the experimental value.

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules, making it well-suited for this compound. In ESI-MS, the molecule would likely be observed as the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The fragmentation pattern provides valuable structural information. For piperazine derivatives, characteristic fragmentation pathways often involve cleavage of the piperazine ring and loss of substituents. xml-journal.netresearchgate.net For the target compound, expected fragmentation could include the loss of the Boc group (100 amu) or the hydroxyethyl group (45 amu), as well as characteristic cleavages of the piperazine ring itself. xml-journal.net

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 230.31 g/mol |

| [M+H]⁺ (ESI-MS) | m/z 231.17 |

| Key Fragment Ions (MS/MS) | Loss of Boc group, loss of hydroxyethyl group, piperazine ring fragments |

Chromatographic Methods for Purity and Stereoisomeric Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for separating and quantifying stereoisomers. For a chiral molecule with two stereocenters like this compound, these methods are particularly critical.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric and diastereomeric purity of chiral compounds. mdpi.com Since this compound has two chiral centers, it can exist as four possible stereoisomers. Chiral HPLC can be used to separate these diastereomers and enantiomers. nih.govhplc.eu

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. chiralpedia.comresearchgate.net The choice of the CSP and the mobile phase is crucial for achieving good separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for a wide range of chiral compounds. mdpi.com By comparing the chromatogram of the synthesized sample to that of a racemic or diastereomeric mixture, the stereoisomeric purity can be determined. The enantiomeric excess (ee) or diastereomeric excess (de) is calculated from the relative peak areas of the different stereoisomers.

Table 4: General Parameters for Chiral HPLC Analysis of Piperazine Derivatives

| Parameter | Typical Conditions |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol or other suitable solvent mixture |

| Detection | UV (if chromophore is present) or Mass Spectrometry |

| Purpose | Determination of enantiomeric and diastereomeric excess |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the presence of polar functional groups (hydroxyl and amine) and the relatively high molecular weight, this compound itself may not be sufficiently volatile or thermally stable for direct GC analysis.

To overcome this limitation, derivatization is often employed to convert the polar functional groups into less polar, more volatile ones. For example, the hydroxyl and secondary amine groups can be acylated or silylated. Boc-protected amino alcohols can be analyzed by GC after appropriate derivatization. nih.govnih.gov The choice of derivatizing agent depends on the specific functional groups and the desired chromatographic properties. Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the peaks. Chiral GC columns can also be used to separate stereoisomers of volatile derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis and Diastereomer Separation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the synthesis of stereochemically complex molecules such as this compound, which contains two chiral centers, the potential for forming multiple diastereomers exists. LC-MS is crucial for both the analysis of the reaction mixture and the separation and quantification of these stereoisomers.

The separation of diastereomers is often achievable using standard reverse-phase HPLC columns, as diastereomers have different physical properties. However, for enantiomeric separation, chiral stationary phases (CSPs) are typically required. For instance, the separation of piperidine (B6355638) isomers can be optimized using chiral HPLC to achieve baseline resolution between the desired isomer and its undesired counterparts. researchgate.net In a typical setup, a C18 column might be used with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The mass spectrometer, coupled to the LC system, provides mass-to-charge (m/z) ratio data, confirming the identity of the separated compounds by their molecular weight.

Research Findings: In the development of synthetic routes to chiral piperidines, LC-MS is employed to determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the products. For example, studies on the synthesis of chiral alcohols often utilize ketoreductase (KRED) enzymes. researchgate.net The analysis of such biocatalytic reductions would involve quenching the reaction, extracting the product, and injecting the sample into an LC-MS system. The resulting chromatogram would show distinct peaks for different isomers, allowing for their quantification. researchgate.net A normal phase HPLC method using a column like the Chiralpak IC-3 with a mobile phase of n-Hexane and Isopropyl alcohol (IPA) has been effective for resolving isomers of similar Boc-protected hydroxypiperidines. researchgate.net

Table 1: Representative LC Conditions for Chiral Piperidine Isomer Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak IC-3 (250 x 4.6 mm, 3µm) researchgate.net |

| Mobile Phase | n-Hexane: Isopropyl Alcohol (95:5) with 0.2% Trifluoroacetic Acid researchgate.net |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm / Mass Spectrometry (ESI+) |

| Column Temperature | 25 °C |

| Diluent | Isopropyl Alcohol researchgate.net |

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique is invaluable for unequivocally assigning the (R,R) configuration of 1-Boc-2-(1-hydroxyethyl)piperazine. The process involves growing a suitable single crystal of the compound, which can sometimes be challenging for small organic molecules. nih.gov

Once a high-quality crystal is obtained, it is exposed to an X-ray beam. The resulting diffraction pattern is analyzed to build an electron density map, from which the precise position of each atom in the crystal lattice is determined. For chiral molecules, the determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects, particularly if a heavier atom is present in the structure or its salt form. researchgate.net The Flack parameter is a critical value in the crystallographic refinement that indicates the correctness of the assigned enantiomer; a value close to zero confirms the assignment. researchgate.net

Research Findings: While a specific crystallographic study for this compound was not found in the reviewed literature, the methodology is well-established for similar chiral piperazines. For example, the absolute structures of R-(−)-2-methylpiperazine and S-(+)-2-methylpiperazine have been unambiguously determined using single-crystal X-ray diffraction. researchgate.net In another study, the absolute configuration of a chiral piperazine derivative, SYA0340-P2, was identified as the S-enantiomer by performing X-ray crystallography on its oxalate (B1200264) salt. nih.gov This assignment subsequently confirmed the R-configuration of its enantiomer, SYA0340-P1. nih.gov This approach of forming a salt with a known chiral acid or simply obtaining a high-quality crystal of the compound itself is standard practice for absolute configuration determination. nih.govnih.gov

Table 2: Representative Crystallographic Data for a Chiral Piperazine Derivative

| Parameter | Value |

|---|---|

| Compound | (S)-SYA0340-P2 Oxalate Salt nih.gov |

| Chemical Formula | C₂₆H₃₀ClN₃O₉ nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁ nih.gov |

| Unit Cell Dimensions | a = 15.7212(3) Å, b = 5.65480(10) Å, c = 31.4047(5) Å, β = 93.1580(10)° nih.gov |

| Temperature | 150.00(10) K nih.gov |

| Flack Parameter | N/A in provided source, but crucial for assignment. |

In situ Monitoring Techniques for Reaction Progress and Mechanism Studies (e.g., in situ IR spectroscopy)

In situ monitoring techniques, such as in situ Infrared (IR) spectroscopy (often referred to as ReactIR), allow for the real-time tracking of chemical reactions without the need for sampling and offline analysis. This provides valuable kinetic and mechanistic information, enabling precise control over reaction conditions and endpoints. The synthesis of substituted piperazines often involves reactions like lithiation, which can be monitored effectively using in situ IR. nih.govyork.ac.uk

The technique works by inserting a probe directly into the reaction vessel, which continuously records the IR spectrum of the reaction mixture. Changes in the concentration of reactants, intermediates, and products are observed as changes in the intensity of their characteristic IR absorption bands. For N-Boc protected heterocycles, the carbonyl (C=O) stretch of the Boc group is a particularly strong and informative absorption band. nih.gov

Research Findings: Studies on the lithiation of N-Boc piperidine and N-Boc-2-phenylpiperidine have demonstrated the power of in situ IR spectroscopy. nih.govyork.ac.uk Monitoring the lithiation of N-Boc piperidine with s-BuLi and a sparteine (B1682161) surrogate allowed for the direct observation of a pre-lithiation complex. nih.gov By tracking the carbonyl absorption frequency of the Boc group, researchers can determine the optimal lithiation time and temperature. For instance, in the lithiation of N-Boc-2-phenylpiperidine, in situ IR monitoring helped identify the optimal conditions as n-BuLi in THF at -50 °C for 5-30 minutes. york.ac.uk This real-time data is critical for preventing side reactions and ensuring high yields of the desired stereoisomer, which is directly applicable to the stereoselective synthesis of this compound.

Table 3: Characteristic IR Frequencies for Monitoring N-Boc Heterocycle Reactions

| Species | Characteristic IR Band (cm⁻¹) | Observation |

|---|---|---|

| N-Boc Piperidine (Starting Material) | ~1690 cm⁻¹ (C=O stretch) | Decreases in intensity as the reaction proceeds. nih.gov |

| Pre-lithiation Complex | Shifted C=O stretch frequency | Appearance indicates complex formation prior to deprotonation. nih.gov |

| Lithated Intermediate | Further shifted C=O stretch frequency | Appearance and subsequent decay can track intermediate lifetime. york.ac.uk |

| Product | N/A (depends on electrophile) | Growth of new bands corresponding to the product structure. |

Future Research Directions and Unresolved Challenges in Chiral Boc Protected Piperazine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the synthesis of complex chiral molecules is the development of routes that are not only efficient in terms of yield but also environmentally sustainable. Future research will increasingly focus on "green" chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Biocatalysis : The use of enzymes in synthesis offers remarkable selectivity under mild conditions. nih.govjocpr.com Future work will likely involve the discovery of novel enzymes or the engineering of existing ones, such as reductive aminases (RedAms) and transaminases, for the asymmetric synthesis of piperazine (B1678402) precursors. nih.gov Biocatalytic reductive aminations of 1,2-dicarbonyl and 1,2-diamine substrates represent a highly atom-economical approach to chiral piperazines. nih.gov This strategy can reduce the reliance on protecting groups and hazardous reagents, aligning with green chemistry goals. jocpr.com

Flow Chemistry : Continuous flow synthesis is another promising avenue for creating safer, more scalable, and efficient processes. nih.gov For piperazine synthesis, flow reactors can allow for the safe handling of hazardous intermediates and reagents, improve heat and mass transfer, and enable the integration of multiple reaction steps into a single, uninterrupted sequence. nih.govresearchgate.net The development of flow-based methods for asymmetric transformations, including catalytic hydrogenations and C-H functionalizations, will be a key area of exploration. nih.gov

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Yield

Achieving high levels of stereocontrol is paramount in the synthesis of chiral piperazines. While significant progress has been made, the quest for more versatile, efficient, and selective catalysts continues to drive innovation.

Transition Metal Catalysis : Palladium and Iridium-based catalysts have been instrumental in the asymmetric synthesis of chiral piperazines and their precursors. rsc.org Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols and decarboxylative allylic alkylation of piperazin-2-ones are effective methods for creating stereocenters with high enantioselectivity. dicp.ac.cnrsc.orgnih.govcaltech.edu Iridium catalysts have shown promise in the asymmetric hydrogenation of unsaturated piperazinones and the direct, diastereoselective synthesis of C-substituted piperazines from imines. nih.govacs.org Future research will focus on designing new ligands to improve the activity and selectivity of these metal catalysts and to expand their substrate scope. nih.gov

Organocatalysis : The use of small organic molecules as catalysts presents a sustainable alternative to transition metals. mdpi.com Organic photocatalysts, such as acridinium (B8443388) salts, have been successfully employed in the C-H alkylation of carbamate-protected piperazines under mild conditions. mdpi.com Furthermore, quinine-derived ureas have been shown to catalyze sequential reactions to produce 3-aryl/alkyl piperazin-2-ones with excellent enantiomeric excess. acs.org The development of new organocatalytic systems for a broader range of asymmetric transformations on the piperazine core is a significant area for future investigation.

Chemo-enzymatic Synthesis : Combining the advantages of both chemical and biological catalysis offers a powerful strategy. jocpr.com A chemical catalyst could be used to create a prochiral intermediate, which is then resolved or further functionalized by an enzyme with high stereoselectivity. researchgate.net These hybrid approaches can provide access to complex chiral structures that are difficult to obtain using either method alone.

| Catalytic System | Reaction Type | Key Advantages | Representative Catalyst/Ligand |

| Palladium Catalysis | Asymmetric Allylic Alkylation | High enantioselectivity for α-tertiary piperazin-2-ones. nih.govthieme-connect.com | Pd₂(pmdba)₃ with chiral PHOX ligands. nih.gov |

| Iridium Catalysis | Asymmetric Hydrogenation | Access to chiral piperazin-2-ones from pyrazin-2-ols. acs.org | [Ir(cod)Cl]₂ with chiral phosphine (B1218219) ligands. |

| Organocatalysis | Photoredox C-H Alkylation | Sustainable, metal-free, mild reaction conditions. mdpi.com | Acridinium salts. mdpi.com |

| Biocatalysis | Reductive Amination | High stereoselectivity, green process, mild conditions. nih.govnih.gov | Reductive Aminases (RedAms). nih.gov |

| Asymmetric Lithiation | Direct Functionalization | Direct C-H functionalization with stereocontrol. nih.gov | s-BuLi / (-)-sparteine (B7772259) or (+)-sparteine surrogate. mdpi.comnih.gov |

Investigation of Underexplored Derivatization Pathways and Functionalization Sites

Historically, the structural diversity of piperazine-containing compounds has been limited primarily to substitution at the nitrogen atoms. researchgate.netacs.org A major frontier in piperazine chemistry is the development of methods for selective functionalization of the carbon backbone, particularly through C-H functionalization. mdpi.comnih.gov

Direct C-H Functionalization : This approach allows for the direct installation of substituents onto the piperazine ring without the need for pre-functionalized starting materials, representing a more step-economical strategy. nsf.gov

Photoredox Catalysis : This method has emerged as a powerful tool for the C-H arylation, vinylation, and alkylation of N-Boc piperazines under mild conditions. mdpi.comresearchgate.net It avoids the harsh conditions often required by other methods and can be driven by visible light.

Asymmetric Lithiation : The use of s-BuLi in combination with chiral ligands like (-)-sparteine enables the enantioselective deprotonation at the carbon adjacent to the Boc-protected nitrogen, followed by trapping with an electrophile. mdpi.comnih.gov This provides a direct route to enantiopure α-substituted piperazines. nih.gov However, challenges remain in controlling regioselectivity, especially with certain electrophiles. nih.gov

Regioselective Functionalization : A key challenge in piperazine chemistry is controlling the site of functionalization due to the presence of two nitrogen atoms, which can lead to side reactions or inhibit catalyst activity. mdpi.comnih.gov Future work must focus on developing catalytic systems and directing group strategies that can selectively target specific C-H bonds (e.g., C2 vs. C3) to enable the synthesis of precisely substituted piperazine derivatives.

Application in New Areas of Chemical Research Beyond Traditional Medicinal Chemistry

While the primary application of chiral piperazines like (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine is in medicinal chemistry, their unique structural and stereochemical properties make them attractive candidates for other fields.

Asymmetric Catalysis : Chiral piperazine derivatives can serve as valuable scaffolds for the design of new chiral ligands for transition metal catalysis or as organocatalysts themselves. rsc.org Their well-defined stereochemistry and conformational rigidity can effectively transfer chiral information during a catalytic transformation. Novel tridentate Schiff bases derived from chiral piperazines, for example, have been used to catalyze asymmetric Henry reactions with high enantioselectivity. researchgate.net

Materials Science : The incorporation of rigid, stereochemically defined chiral building blocks into polymers or metal-organic frameworks (MOFs) can impart unique chiral properties to the resulting materials. rsc.org Chiral Boc-protected piperazines could be used as struts or nodes in MOFs to create chiral porous materials with potential applications in enantioselective separations, sensing, and asymmetric catalysis.

Addressing Complex Stereochemical Challenges in Polysubstituted Piperazine Synthesis

The synthesis of piperazines bearing multiple substituents on the carbon framework presents a formidable stereochemical challenge. Controlling the relative and absolute stereochemistry of multiple stereocenters is a key objective for creating structurally diverse and complex molecules. ingentaconnect.com

Q & A